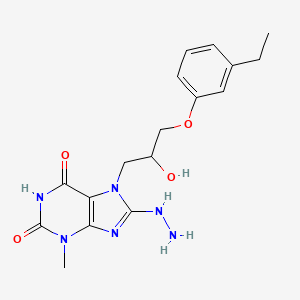
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H22N6O4 and its molecular weight is 374.401. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
This compound serves as a precursor in the synthesis of novel benzimidazole derivatives, which are evaluated for their biological activities. The key precursor, N-(1H-benzimidazol-2-yl)carbonylhydrazonoyl dicyanide, is prepared through diazotization and coupling with malononitrile. These derivatives are then used to prepare new heterocyclic compounds with potential pharmacological applications .
Biological Activity Screening
The synthesized benzimidazole derivatives are subjected to biological activity screening. This includes evaluating their potential as antitumor agents against various cell lines, such as VERO (African green monkey kidney epithelial cells), MCF-7 (human breast cancer cell line), WI-38 (human lung fibroblasts), and HepG2 (human liver cancer cell line) .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction of these derivatives with biological targets. This helps in predicting the binding affinity and stability within the target’s active site, which is crucial for drug development .
Antioxidant Activity Assessment
Some derivatives show significant antioxidant activity, which is measured using assays like ABTS. This property is essential for compounds that could be developed into therapeutic agents to combat oxidative stress-related diseases .
Chemical Modification and Derivatization
The compound is used as a starting material for chemical modifications, leading to a variety of derivatives. These derivatives are further reacted with different reagents to yield corresponding matched phthalimide derivatives, which have diverse applications .
Synthesis of Acrylonitrile Derivatives
It is involved in the synthesis of acrylonitrile derivatives by reacting with secondary amines like piperidine, morpholine, piperazine, and others. These reactions yield compounds with potential applications in material science and as intermediates in organic synthesis .
Development of Anticancer Agents
The compound’s derivatives are tested for their anticancer activity. Some show potent effects against specific cancer cell lines, indicating their potential use in developing new anticancer drugs .
Study of Structure-Activity Relationship (SAR)
The structure-activity relationship of these derivatives is studied to understand how chemical structure influences biological activity. This is a fundamental aspect of medicinal chemistry that aids in the rational design of more effective and safer drugs .
Eigenschaften
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-3-10-5-4-6-12(7-10)27-9-11(24)8-23-13-14(19-16(23)21-18)22(2)17(26)20-15(13)25/h4-7,11,24H,3,8-9,18H2,1-2H3,(H,19,21)(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXDDQKANZUNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

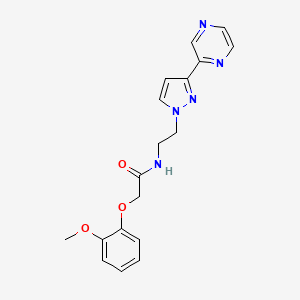



![2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2968986.png)
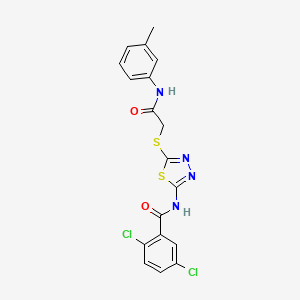
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2968988.png)
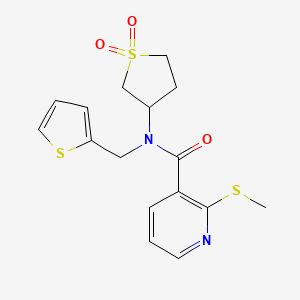
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)
![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)
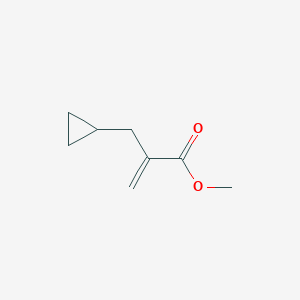

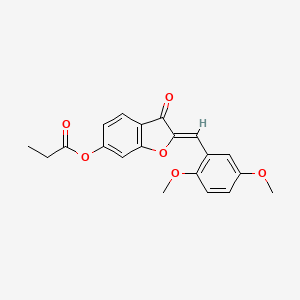
![N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2968999.png)